Dephospho coenzyme a

Descripción general

Descripción

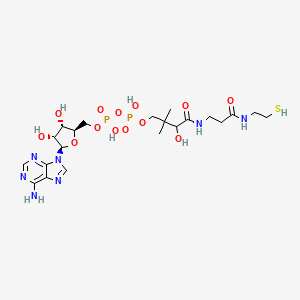

Dephospho-CoA is a direct precursor of coenzyme A . It is used for the synthesis of coenzyme A by bifunctional CoA Synthase . This compound belongs to the class of organic compounds known as purine ribonucleoside diphosphates. These are purine ribobucleotides with a diphosphate group linked to the ribose moiety .

Synthesis Analysis

Dephospho-CoA is synthesized from 4-phosphopantetheine by the enzyme phosphopanthetheine adenylyltransferase . In the presence of dephospho-CoA kinase (CoaE), dephosphocoenzyme A is converted to coenzyme A . A study has reported the identification and experimental characterization of a novel DPCK, encoded by the TK1697 gene of T. kodakarensis .

Molecular Structure Analysis

The molecular formula of Dephospho-CoA is C21H35N7O13P2S . The molecular weight is 687.55 .

Chemical Reactions Analysis

Dephospho-CoA kinase (DPCK) catalyzes the ATP-dependent phosphorylation of dephospho-CoA, the final step in coenzyme A (CoA) biosynthesis . The two substrates of this enzyme are ATP and dephospho-CoA, whereas its two products are ADP and CoA .

Physical And Chemical Properties Analysis

Dephospho-CoA is a crystalline solid . It is used for the synthesis of coenzyme A by bifunctional CoA Synthase .

Aplicaciones Científicas De Investigación

Dephospho-CoA: A Comprehensive Analysis of Scientific Research Applications

Transcription Initiation: Dephospho-CoA plays a crucial role as a substrate in the initiation of transcription. It shares an adenosine-diphosphate substructure similar to purines and acts as a non-canonical nucleotide, initiating the transcription process .

Coenzyme A Biosynthesis: As an intermediate in the coenzyme A biosynthetic pathway, dephospho-CoA is converted to coenzyme A in the presence of dephospho-CoA kinase (CoaE), which is essential for numerous cellular reactions .

RNA Stability and Processing: Dephospho-CoA has been found to attach to 5′-ends of small ribonucleic acids (dpCoA-RNAs) in certain bacterial species, influencing RNA stability and processing .

Metabolic Pathways in Protozoa: In the protozoan parasite Entamoeba histolytica, dephospho-CoA is synthesized through a pathway consisting of four enzymes, with dephospho-CoA kinase catalyzing the last step, highlighting its importance in protozoan metabolic pathways .

RNA Decapping: Various cap structures protect the 5′ terminus of RNA, affecting its stability, translation, and transport. Dephospho-CoA is one such cap structure, and its removal is mainly executed by Nudix hydrolase family proteins .

Non-canonical Transcription Initiation: Besides the four standard NTPs used for transcription initiation, molecules like dephospho-CoA can also be used, affecting the properties of the resultant RNA .

Structural Insights into RNA Capping: The structural basis of RNA capping with dephospho-CoA has been elucidated through crystal structures of transcription initiation complexes, providing insights into its mechanism .

Mecanismo De Acción

Target of Action

Dephospho-CoA primarily targets the enzyme Dephospho-CoA kinase (DPCK) . DPCK is essential for the major life cycle development stages of certain organisms, such as the malaria parasite Plasmodium falciparum . It catalyzes the ATP-dependent phosphorylation of Dephospho-CoA, the final step in coenzyme A (CoA) biosynthesis .

Mode of Action

Dephospho-CoA interacts with its target, DPCK, in a process that involves the transfer of a phosphate group from ATP to Dephospho-CoA . This reaction results in the formation of CoA and ADP . The interaction between Dephospho-CoA and DPCK is crucial for the synthesis of CoA, an essential cofactor for numerous cellular reactions .

Biochemical Pathways

Dephospho-CoA is involved in the CoA biosynthesis pathway . This pathway consists of several enzymatic reactions, with DPCK catalyzing the final step . CoA, the product of this pathway, is an essential cofactor for numerous cellular reactions. It plays a central role in various metabolic and signaling pathways, mediating the citric acid cycle, the synthesis of amino acids and fatty acids, and the degradation of fatty acids .

Pharmacokinetics

It’s known that the enzyme dpck plays a crucial role in the metabolism of dephospho-coa, converting it into coa . The impact of these properties on the bioavailability of Dephospho-CoA remains to be elucidated.

Result of Action

The action of Dephospho-CoA results in the production of CoA, a vital molecule involved in numerous cellular reactions . CoA serves as a carrier of acyl groups in enzymatic acyl transfer reactions. It’s involved in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle . The production of CoA is therefore essential for various metabolic processes within the cell.

Action Environment

The action of Dephospho-CoA can be influenced by various environmental factors. For instance, in the context of the malaria parasite Plasmodium falciparum, the CoA biosynthesis pathway, which involves the action of Dephospho-CoA, is essential for the parasite’s life cycle . Therefore, the environment within the host organism can significantly influence the action and efficacy of Dephospho-CoA.

Direcciones Futuras

Recent studies have discovered novel features of coenzyme A (CoA) and its precursor, 3′-dephospho-CoA (dpCoA). dpCoA was found to attach to 5′-ends of small ribonucleic acids (dpCoA-RNAs) in two bacterial species . This opens up new avenues for research into the roles and potential applications of Dephospho-CoA in various biological processes .

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N7O13P2S/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26)/t11-,14-,15-,16+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTSHFARGAKYJN-IBOSZNHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)[C@H](C(=O)NCCC(=O)NCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N7O13P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dephospho-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

dephospho-CoA | |

CAS RN |

3633-59-8 | |

| Record name | Dephospho-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3633-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dephosphocoenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003633598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dephospho-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-(3-Cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile](/img/structure/B1666227.png)

![(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione](/img/structure/B1666228.png)

![N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide](/img/structure/B1666229.png)

![N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide](/img/structure/B1666232.png)

![4-[(3-Chloro-4-{[(2r)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoyl]amino}phenyl)sulfonyl]-N,N-Dimethylbenzamide](/img/structure/B1666236.png)

![(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1666239.png)

![1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-](/img/structure/B1666241.png)

![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide](/img/structure/B1666244.png)

![3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B1666246.png)